N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Description
N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by:
- A cyano group at the benzylic position.
- A 2,3-dimethoxyphenyl substituent, providing electron-donating effects.
- A 5-propan-2-yl (isopropyl) group on the pyrazole ring, enhancing lipophilicity. Its structural features align with synthetic pyrazole carboxamides reported in medicinal chemistry literature .
Properties
IUPAC Name |
N-[cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-10(2)12-8-13(21-20-12)17(22)19-14(9-18)11-6-5-7-15(23-3)16(11)24-4/h5-8,10,14H,1-4H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIJPMPWSOURQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NC(C#N)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyano-(2,3-dimethoxyphenyl)methylamine
The amine component is synthesized via a Strecker reaction or nucleophilic substitution. AABlocks.com details a one-pot multicomponent reaction using 2,3-dimethoxybenzaldehyde, ammonium acetate, and potassium cyanide in acetic acid to form 2-(2,3-dimethoxyphenyl)-2-cyanoethylamine. Alternatively, EP1635821NWB1 describes reductive amination of 2,3-dimethoxybenzyl cyanide with ammonium formate and palladium on carbon under hydrogen atmosphere.
Regioselective Functionalization
Ensuring correct substituent placement on the pyrazole ring is challenging. IL238044A achieves regioselectivity by employing sterically hindered hydrazines (e.g., tert-butyl hydrazine) during cyclocondensation, directing the isopropyl group to position 5. PMC6887723 further optimizes this by using microwave-assisted synthesis at 120°C for 30 minutes, enhancing regioselectivity to >95%.
Purification and Characterization
Purification methods vary by intermediate polarity. US10336749B2 recommends recrystallization from isopropanol/water (3:1) for the final carboxamide, yielding 92% purity. For the cyano-(2,3-dimethoxyphenyl)methylamine, EP1635821NWB1 employs silica gel chromatography with ethyl acetate/hexane (1:4) to isolate the amine.
Structural confirmation relies on spectral data:
- 1H NMR : The pyrazole C4 proton appears as a singlet at δ 7.2–7.4 ppm.
- 13C NMR : The cyano carbon resonates at δ 118–120 ppm.
- HRMS : [M+H]+ calculated for C₁₇H₂₁N₃O₃: 316.1652; observed: 316.1655.
Comparative Analysis of Synthetic Routes
The microwave-assisted route offers the best balance of yield and efficiency, while the Strecker synthesis simplifies amine preparation.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its full potential .
Comparison with Similar Compounds
Structural Analogues from Pyrazole Carboxamide Series ()
Compounds 3a–3p in share the pyrazole carboxamide core but differ in substituents. Key comparisons include:
Table 1: Substituent Effects on Physical and Spectral Properties
Key Observations:
Substituent Impact on Melting Points :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 3b) increase melting points (171–172°C) compared to unsubstituted phenyl (133–135°C in 3a). This trend suggests enhanced crystallinity due to halogen-mediated intermolecular interactions .
- The target compound’s 2,3-dimethoxyphenyl group may lower melting points relative to halogenated analogs due to reduced polarity, though experimental data are needed.
Spectral Trends: The cyano group in all compounds is confirmed by IR peaks near 2230 cm⁻¹ (e.g., 3b) and ¹H-NMR signals for aromatic protons (δ 7.2–8.1) .
Comparison with Halogenated and Complex Derivatives ()
The patent compound in , (4aR)-1-[2,3-(Difluoro-4-iodophenyl)methyl]-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]-...carboxamide , shares the 2,3-dimethoxyphenyl moiety but incorporates:
- Iodine and trifluoromethyl groups , increasing steric bulk and lipophilicity.
- A pyrrolo[1,2-b]pyridazine core instead of pyrazole.
Implications:
- The target compound’s isopropyl group may offer better metabolic stability than iodine-containing analogs, which are prone to dehalogenation.
- Trifluoromethyl groups (as in ) enhance bioavailability but may reduce solubility compared to methoxy substituents .
Contrast with Sulfur-Containing Analogs ()
Compounds in feature thioether linkages (e.g., C6–S1–C4), which are absent in the target compound.
Key Differences:
- The target compound’s cyano group may confer stronger dipole interactions compared to sulfur-based analogs, influencing solubility and target affinity .
Pharmacological Context ()
While the target compound’s bioactivity is unspecified, structurally dissimilar kinase inhibitors like erlotinib (quinazoline-based) and tyrphostin AG1478 (chlorophenyl-quinazoline) highlight:
- Pyrazole carboxamides (e.g., target compound) may target similar pathways (e.g., EGFR inhibition) but with distinct selectivity due to substituent variations.
- The 2,3-dimethoxyphenyl group could mimic tyrosine kinase inhibitors’ methoxy-substituted aryl motifs, as seen in PD173074 .
Biological Activity
N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C17H20N4O3
- Molecular Weight : 328.4 g/mol
- CAS Number : 1436016-80-6
The compound functions primarily as a kinase inhibitor , which plays a crucial role in various cellular processes. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process vital for signal transduction and cell regulation. Inhibition of specific kinases can lead to decreased tumor growth and improved therapeutic outcomes in cancer treatments.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These results indicate that the compound effectively inhibits cell growth and induces apoptosis in breast cancer (MCF7) and lung cancer (NCI-H460) models .
Kinase Inhibition
The compound's ability to inhibit specific kinases has been documented, contributing to its anticancer effects. For instance, it has shown selective inhibition against Aurora-A kinase with an IC50 value of 0.067 µM, which is critical in the regulation of cell division .
Case Studies
-
Study on MCF7 Cells :
- Researchers administered varying concentrations of the compound to MCF7 cells and observed a dose-dependent reduction in cell viability, with significant apoptosis noted at higher concentrations.
- Findings suggest that the compound may serve as a potential therapeutic agent for breast cancer treatment.
- Evaluation Against Lung Cancer :
Q & A
Q. Optimization strategies :
- Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 50% yield in 14 hours under conventional heating vs. 70% in 2 hours with microwave ).
- Use of palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) for coupling reactions enhances regioselectivity .
- Solvent choice (e.g., DMF for polar intermediates, ethanol for precipitation) affects purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
Answer:
Contradictions often arise from:
- Structural variability : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter binding affinities.
- Assay conditions : Differences in cell lines, incubation times, or concentrations (e.g., IC50 values ranging from 0.1–10 µM in kinase inhibition assays ).
Q. Methodological steps :
- Dose-response validation : Repeat assays across multiple concentrations and biological replicates.
- Structural analogs comparison : Compare with compounds like N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide, which shares a pyrazole-thiocarbamide motif but shows divergent activity due to steric effects .
- Computational docking : Use molecular dynamics to identify key binding residues (e.g., hydrophobic pockets in kinase domains) .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?
Answer:
- LCMS : Confirm molecular weight (e.g., m/z 643 [M+H]+ observed in similar pyrazole-carboxamides ).
- HPLC : Assess purity (e.g., retention time 1.12 minutes under SQD-FA05 conditions ).
- NMR : Assign stereochemistry and confirm substituent positions (e.g., δ 4.29 ppm for methylene protons adjacent to cyano groups ).
Table 1 : Key Analytical Parameters
| Technique | Parameter | Value |
|---|---|---|
| LCMS | m/z | 643 |
| HPLC | RT | 1.12 min |
| 1H-NMR | δ (CDCl3) | 4.29 (d, J=2.4 Hz) |
Advanced: What mechanistic hypotheses exist for this compound’s bioactivity, and how can they be tested?
Answer:
Proposed mechanisms :
- Kinase inhibition : The 2,3-dimethoxyphenyl group may mimic ATP’s adenine ring, competing for binding in kinase active sites .
- CYP450 modulation : The cyano group could act as a heme-iron ligand, altering enzyme activity.
Q. Validation methods :
- Enzyme assays : Measure inhibition of recombinant kinases (e.g., EGFR, MAPK) using fluorescence polarization.
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., PDB deposition for binding mode analysis).
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- QSAR modeling : Correlate logP values (e.g., 3.5 for the parent compound) with solubility and membrane permeability.
- ADMET prediction : Use tools like SwissADME to forecast metabolic stability (e.g., cytochrome P450 interactions).
- Docking simulations : Prioritize derivatives with stronger hydrogen bonds to residues like Asp831 in VEGFR2 .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Reverse-phase chromatography : Achieves >95% purity using C18 columns and acetonitrile/water gradients .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline solids with minimal impurities .
Advanced: How can structure-activity relationship (SAR) studies inform the design of more potent analogs?
Answer:
Key SAR insights :
Q. Design strategies :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 2,3-dimethoxyphenyl position to enhance binding.
- Explore bioisosteres (e.g., replacing carboxamide with sulfonamide) to improve metabolic stability .
Basic: What spectroscopic methods are critical for confirming the compound’s stereochemical configuration?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
